Imanixil can be synthesized through various methods, one of which involves the reaction of 1-imidazolidinecarboximidamide and 4,4-dimethyl-2-oxo with (2E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]acrylamide in isopropyl alcohol at a temperature of 82°C. This method highlights the importance of controlling the reaction environment to achieve high yields and purity .
This synthetic route demonstrates the complexity involved in creating Imanixil and underscores its potential for further modifications to enhance efficacy or reduce side effects.
The molecular structure of Imanixil features several significant components:
The InChI representation of Imanixil is:
This representation provides insight into the compound's connectivity and stereochemistry.
Imanixil participates in various chemical reactions that can modify its structure and potentially its activity:
For these reactions:
Imanixil exerts its effects primarily through the induction of the low-density lipoprotein receptor (LDLR) pathway. By inhibiting VLDL production, it leads to a significant reduction in serum cholesterol levels. This mechanism is vital for understanding how Imanixil can be utilized in treating conditions like hyperlipidemia and cardiovascular diseases.
Research indicates that the induction of LDL receptors can be detected as early as six hours post-administration, with a notable increase observed after 18 hours . This rapid response highlights its potential effectiveness as a therapeutic agent.
Imanixil possesses several notable physical and chemical properties:
Imanixil has several scientific applications across different fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: